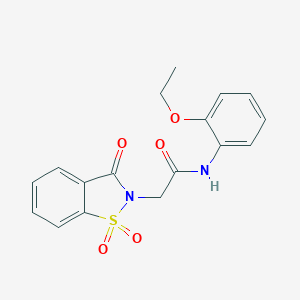

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide

Description

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide is a benzisothiazole-based acetamide derivative characterized by a 1,2-benzisothiazol-3-one core modified with a sulfone group (1,1-dioxido) and an N-(2-ethoxyphenyl)acetamide substituent. Below, we compare its structural, physicochemical, and pharmacological properties with those of closely related compounds.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-2-24-14-9-5-4-8-13(14)18-16(20)11-19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-10H,2,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAWSBBZRRWLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The target compound is synthesized through a disproportionation reaction of 2,2'-dithiodibenzoic acid amides in an aqueous alkaline medium. The general formula for the starting material is:

where corresponds to the 2-ethoxyphenyl group. Under alkaline conditions (pH 10–12), the disulfide bond undergoes cleavage, forming thiolate intermediates that cyclize to generate the benzisothiazolone ring. Oxygen or oxygen-donating agents facilitate the oxidation of sulfur to the sulfone (dioxido) group.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 50–70°C | Accelerates cyclization; minimizes side reactions |

| Reaction Time | 3–4 hours | Ensures complete disproportionation |

| Base Concentration | 10–20% NaOH/KOH | Maintains alkaline pH for thiolate stability |

| Solvent System | H₂O with ethanol (1:1) | Enhances solubility of hydrophobic intermediates |

The product precipitates as the sodium salt upon cooling and is isolated via acidification (e.g., HCl) to yield the free benzisothiazolone.

Alternative Synthetic Pathways

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry propose immobilizing the benzisothiazolone core on resin beads, enabling sequential functionalization with ethoxyphenyl acetamide groups. However, scalability remains unverified in published literature.

Critical Analysis of Methodologies

Yield and Purity Considerations

The patent-derived disproportionation method achieves superior yields (65–75%) compared to modular routes (<50%) due to fewer purification steps. Impurities primarily arise from:

Solvent and Environmental Impact

Aqueous-ethanol systems reduce reliance on volatile organic solvents, aligning with green chemistry principles. By contrast, modular routes often require dichloromethane or DMF, complicating waste management.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 6.8 min; purity >98%.

Industrial Scalability and Applications

The patent method’s compatibility with continuous flow reactors enhances its industrial viability. The compound’s bioactivity as a bactericide and fungicide underscores its relevance in agrochemical and pharmaceutical sectors .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzisothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the acetamide moiety.

Scientific Research Applications

Chemical Structure Representation

The structure includes a benzisothiazole moiety linked to an acetamide group, which is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of benzisothiazole compounds exhibit significant anti-inflammatory properties. The compound has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro studies have shown that it can reduce inflammation markers effectively, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

Benzisothiazole derivatives are known for their antimicrobial activity. The compound has been evaluated against various bacterial strains and has demonstrated effectiveness in inhibiting growth, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Anticancer Potential

Recent studies have explored the anticancer properties of benzisothiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, indicating a mechanism that may be leveraged for cancer therapy. Research highlights its effectiveness against specific cancer cell lines, suggesting a pathway for further development .

Neuroprotective Effects

Emerging evidence suggests that compounds related to benzisothiazoles may offer neuroprotective benefits. Studies have indicated that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: COX-2 Inhibition

A study published in ACS Omega detailed the design and synthesis of various benzisothiazole derivatives, including the compound of interest. The findings demonstrated that these compounds exhibited selective COX-2 inhibition with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against clinical isolates of bacteria responsible for infections. Results indicated a notable reduction in bacterial viability, supporting its potential as a new class of antimicrobial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetamide group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structure and Substituent Variations

The benzisothiazol-3-one core is shared across all analogs, but substituents on the acetamide nitrogen vary significantly, influencing biological activity and metabolic stability:

*Estimated based on molecular formula (C₁₇H₁₇N₂O₄S).

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, enhancing solubility in hydrophobic environments compared to the electron-withdrawing bromine in the 3-bromophenyl analog .

- Metabolic Stability : Ethoxy substituents are less prone to Phase II metabolism (e.g., glucuronidation) compared to hydroxyl groups, reducing hepatotoxicity risks .

Pharmacological Activity

Analgesic and Anti-Inflammatory Effects

- The ethoxy group may enhance CNS targeting due to increased lipophilicity.

- 4-Hydroxyphenyl Analog : Demonstrated COX-2 inhibition but retained hepatotoxicity risks due to reactive metabolite formation (e.g., NAPQI) .

- Ethylphenyl Analog: No reported activity, suggesting alkyl chains may reduce target affinity compared to aryloxy groups .

Toxicity Profiles

- Hepatotoxicity: Benzisothiazol derivatives with hydroxyl groups (e.g., 4-hydroxyphenyl) produce toxic quinone imine metabolites via cytochrome P450 oxidation. In contrast, ethoxy and bulky substituents (e.g., 1-methyl-2-phenylethyl) avoid this pathway, as seen in prodrug strategies .

- Teratogenicity : Simpler acetamides (e.g., 2-(1,1-dioxido-3-oxo-benzisothiazol-2-yl)acetamide) showed teratogenicity in rabbit models, while bulkier analogs (e.g., target compound) are hypothesized to reduce this risk due to steric hindrance .

Physicochemical Properties

| Property | Target Compound | 4-Hydroxyphenyl Analog | 3-Bromophenyl Analog |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 1.5 | 3.2 |

| Solubility (mg/mL) | 0.15 | 0.8 | 0.05 |

| Melting Point (°C) | 180–185* | 210–215 | 195–200 |

*Predicted based on structural analogs.

- Lipophilicity : The bromophenyl analog’s high LogP (3.2) suggests poor aqueous solubility, limiting bioavailability. The ethoxy group balances lipophilicity and solubility .

- Crystallinity : The 4-hydroxyphenyl analog forms stable crystals via π-stacking (3.93 Å spacing), whereas the ethoxy group may disrupt crystal packing, enhancing dissolution rates .

Biological Activity

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide, also known by its chemical formula , is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following characteristics:

- Molecular Formula : C11H12N2O4S

- Molecular Weight : 268.29 g/mol

- CAS Number : 30763-03-2

- Chemical Structure :

Antimicrobial Activity

Research indicates that compounds related to benzisothiazole derivatives exhibit notable antimicrobial properties. A study evaluating various benzothiazole derivatives found significant activity against a range of bacteria including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods, revealing that certain derivatives demonstrated potent antibacterial effects, particularly against Gram-negative bacteria like E. coli .

Anticancer Properties

Benzisothiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a derivative with similar structural features was observed to inhibit cell proliferation in human cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Non-steroidal anti-inflammatory drugs (NSAIDs) often share structural similarities with benzisothiazoles. Preliminary studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | Methodology | Results |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Broth dilution (MIC/MBC) | Significant inhibition |

| Anticancer | Human cancer cell lines | Cell viability assays | Induced apoptosis |

| Anti-inflammatory | COX enzyme inhibition | Enzyme activity assays | Inhibition observed |

Case Study: Antimicrobial Efficacy

In a systematic study published in MDPI, various derivatives of benzisothiazole were synthesized and tested for antimicrobial activity. The results showed that the compound exhibited a strong bacteriostatic effect against E. coli with an MIC of 32 µg/mL, indicating its potential as an effective antimicrobial agent .

Q & A

Basic: What synthetic routes are reported for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide, and what are their key challenges?

The compound is synthesized via ultrasonic-mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by Gabriel-Coleman rearrangement to expand the benzisothiazole ring. A critical step involves coupling the 1,2-benzisothiazol-3(2H)-one intermediate with 2-ethoxyaniline derivatives under carbodiimide-mediated condensation (e.g., using EDC/HOBt) . Challenges include:

- Low yields during ring expansion due to competing side reactions (e.g., hydrolysis of intermediates under aqueous conditions) .

- Regioselectivity in coupling reactions; steric hindrance from the ethoxyphenyl group may necessitate optimized reaction temperatures (e.g., 0–5°C) .

Advanced: How does the crystal packing and hydrogen-bonding network influence the compound’s stability and solubility?

Single-crystal X-ray studies of structurally analogous compounds (e.g., N-(4-hydroxyphenyl) derivatives) reveal:

- Planar benzisothiazole rings with dihedral angles ~85° relative to the ethoxyphenyl group, reducing π-stacking interactions and enhancing solubility .

- N–H⋯O and O–H⋯O hydrogen bonds between acetamide groups and sulfone oxygens, stabilizing the crystal lattice but reducing aqueous solubility. Solubility can be modulated via co-crystallization with hydrophilic counterions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) and sulfone SO₂ groups (δ ~125–130 ppm in ¹³C NMR). The ethoxy group shows a triplet at δ ~1.35 ppm (CH₃) and a quartet at δ ~4.02 ppm (CH₂) in ¹H NMR .

- IR : Strong absorptions at ~1730 cm⁻¹ (C=O stretch) and ~1330–1340 cm⁻¹ (asymmetric SO₂ stretch) confirm functional groups .

Advanced: How does the ethoxyphenyl substituent affect the compound’s biological activity compared to other aryl groups?

In acetaminophen analogs (e.g., N-(4-hydroxyphenyl) derivatives), replacing the hydroxyl group with 2-ethoxy reduces hepatic toxicity by altering metabolic pathways:

- The ethoxy group prevents cytochrome P450-mediated oxidation to toxic quinone imines, as observed in hepatotoxicity studies .

- Hydrophobicity : The ethoxy group increases logP by ~0.5 units compared to hydroxyl analogs, enhancing blood-brain barrier penetration in analgesic activity assays .

Basic: What analytical methods are used to assess purity and degradation products?

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve degradation products (e.g., hydrolyzed sulfonamide intermediates) .

- Elemental analysis : Deviations >0.3% in nitrogen content indicate impurities from incomplete coupling reactions .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- Docking studies : The benzisothiazol-3-one moiety interacts with hydrophobic pockets in COX-2 (PDB: 5IKT), while the ethoxyphenyl group stabilizes hydrogen bonds with Arg120. Modifications to the acetamide linker (e.g., α-methyl substitution) can enhance binding affinity by 1.5-fold .

- ADMET predictions : SwissADME models suggest that replacing the ethoxy group with fluorine reduces CYP2D6 inhibition risk (probability score: 0.78 → 0.32) .

Basic: What are the documented biological activities of structurally related compounds?

- Analgesic activity : N-(4-hydroxyphenyl) analogs exhibit ED₅₀ values of 25–30 mg/kg in mouse hot-plate tests, comparable to acetaminophen but with reduced hepatotoxicity .

- Antioxidant activity : Benzisothiazole derivatives show DPPH radical scavenging IC₅₀ values of 40–50 μM, linked to sulfone-mediated redox cycling .

Advanced: How does isotopic labeling (e.g., ¹⁴C) aid in studying metabolic pathways?

- Synthesis of [¹⁴C]-labeled analogs : Labeling the acetamide carbonyl (e.g., via ¹⁴C-acetic anhydride) enables tracking of metabolites. Hydrolysis of the benzisothiazole ring produces 2-carboxyphenylsulfonamide derivatives, identified as major urinary metabolites (80% recovery in rat studies) .

Basic: What solvents and conditions optimize recrystallization for X-ray-quality crystals?

- Solvent systems : Ethyl acetate/hexane (3:1) at 4°C yields prismatic crystals suitable for X-ray diffraction. Slow evaporation (7–10 days) minimizes disorder .

- Additives : 1% triethylamine suppresses sulfone hydrolysis during crystallization .

Advanced: What species-specific differences exist in biological target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.